N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 2-cyano-4,5-dimethoxybenzaldehyde and 4-nitrophenylpiperazine. The key steps in the synthesis could involve:
- Formation of an intermediate through a condensation reaction.
- Subsequent acylation to introduce the acetamide group.
- Purification and characterization of the final product using techniques such as recrystallization and spectroscopy.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Implementation of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
- N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is unique due to the presence of both cyano and nitro functional groups, which can impart distinct chemical and biological properties. These functional groups may influence the compound’s reactivity and its interactions with biological targets.
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-30-19-11-15(13-22)18(12-20(19)31-2)23-21(27)14-24-7-9-25(10-8-24)16-3-5-17(6-4-16)26(28)29/h3-6,11-12H,7-10,14H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICOGXSYTNAELX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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